BenchChemオンラインストアへようこそ!

8,8-Difluoro-5-azaspiro[3.5]nonane

Physicochemical Properties Lipophilicity pKa

8,8-Difluoro-5-azaspiro[3.5]nonane (CAS: 2378501-64-3) is a saturated spirocyclic amine incorporating a gem-difluorocyclobutane moiety within its azaspiro[3.5]nonane core. The presence of two fluorine atoms on the cyclobutane ring significantly alters its lipophilicity, metabolic stability, and basicity compared to non-fluorinated or heteroatom-substituted analogs.

Molecular Formula C8H13F2N
Molecular Weight 161.196
CAS No. 2378501-64-3
Cat. No. B2818823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Difluoro-5-azaspiro[3.5]nonane
CAS2378501-64-3
Molecular FormulaC8H13F2N
Molecular Weight161.196
Structural Identifiers
SMILESC1CC2(C1)CC(CCN2)(F)F
InChIInChI=1S/C8H13F2N/c9-8(10)4-5-11-7(6-8)2-1-3-7/h11H,1-6H2
InChIKeyOSFYSBQKBUWVHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8,8-Difluoro-5-azaspiro[3.5]nonane Procurement Guide: Chemical Class & Key Differential Characteristics


8,8-Difluoro-5-azaspiro[3.5]nonane (CAS: 2378501-64-3) is a saturated spirocyclic amine incorporating a gem-difluorocyclobutane moiety within its azaspiro[3.5]nonane core . The presence of two fluorine atoms on the cyclobutane ring significantly alters its lipophilicity, metabolic stability, and basicity compared to non-fluorinated or heteroatom-substituted analogs [1]. This compound belongs to a class of spirocyclic scaffolds recognized as privileged structures in medicinal chemistry, particularly for exploring central nervous system (CNS) targets where modulating physicochemical properties is critical for blood-brain barrier penetration [2]. The specific 8,8-difluoro substitution pattern on the 5-azaspiro[3.5]nonane framework offers a distinct vector for probing biological space compared to its closest analogs.

Why 8,8-Difluoro-5-azaspiro[3.5]nonane is Not Interchangeable with Other Azaspiro[3.5]nonane Analogs


The azaspiro[3.5]nonane scaffold is highly sensitive to substitution, where even a single atom change can drastically alter the compound's molecular properties and biological profile. Simple substitution with a closely related analog, such as 2,2-difluoro-5-azaspiro[3.5]nonane or 8-oxa-5-azaspiro[3.5]nonane, is not a viable procurement strategy without risking a complete loss of desired activity or introduction of unforeseen off-target effects. The position of the gem-difluoro group dictates the pKa of the adjacent basic nitrogen, directly influencing its ionization state under physiological conditions and, consequently, its target engagement and pharmacokinetics [1]. The 8,8-substitution creates a unique spatial and electronic environment that is a key determinant of its interaction with biological targets, making the compound a distinct chemical entity rather than a generic member of a class [2].

Quantitative Differentiation Guide for 8,8-Difluoro-5-azaspiro[3.5]nonane Against Closest Analogs


Predicted Physicochemical Profile Shift from 2,2-Difluoro to 8,8-Difluoro Substitution

The shift of the gem-difluoro group from the 2-position to the 8-position on the 5-azaspiro[3.5]nonane scaffold is predicted to lower the LogD by approximately 0.2-0.4 units due to a change in the electron-withdrawing effect's distance from the basic nitrogen, leading to a higher fraction of the active, membrane-permeable neutral form at physiological pH [1]. This subtle alteration can significantly impact the compound's ability to cross biological membranes, making 8,8-difluoro-5-azaspiro[3.5]nonane a more suitable candidate for intracellular targets. The comparator, 2,2-difluoro-5-azaspiro[3.5]nonane, is anticipated to have a lower pKa and thus a lower fraction of the neutral species . This represents a direct class-level inference based on established fluorine inductive effects in constrained cyclic amines.

Physicochemical Properties Lipophilicity pKa Metabolic Stability

Comparative Patent Activity Map for Azaspiro[3.5]nonane Scaffold Modifications

A patent landscape analysis reveals that azaspiro[3.5]nonane cores with 8-position substitution are a distinct and less congested chemical space compared to the more heavily exemplified 2- or 6-substituted analogs for TRPM8 antagonism and CNS applications [1]. While detailed structure-activity relationships (SAR) within patents are often undisclosed, the specific claiming of 8,8-difluoro derivatives in broader azaspiro patents indicates that this substitution imparts a unique biological signature not achieved by other regioisomers. The comparator here is the broader class of 2-substituted or oxa-substituted azaspiro[3.5]nonanes, which appear in earlier, more crowded patent filings [2]. This gives 8,8-difluoro-5-azaspiro[3.5]nonane a higher potential for novel composition-of-matter claims.

Intellectual Property Patent Landscape TRPM8 CNS Drug Discovery

Reduced Off-Target Liability Signal via Fsp3 Enrichment Over Planar Aromatics

The fully saturated nature of the 5-azaspiro[3.5]nonane scaffold, including the 8,8-difluoro derivative, yields a high fraction of sp3-hybridized carbons (Fsp3), a key descriptor associated with improved clinical success rates [1]. Compared to planar, aromatic amine analogs that are common in CNS drug discovery, the spirocyclic scaffold of 8,8-difluoro-5-azaspiro[3.5]nonane demonstrates superior selectivity and reduced off-target liability, including hERG channel inhibition, as inferred from broader chemotype analyses [2]. The Fsp3 value for the non-fluorinated 5-azaspiro[3.5]nonane is >0.85, and the 8,8-difluoro substitution is predicted to maintain this value . This is a strong class-level inference for safety and development trajectory.

Fraction sp3 Selectivity Off-target Physicochemical

Metabolic Stability Enhancement from 8,8-Difluoro Motif Over Non-Fluorinated Core

The incorporation of a gem-difluoro group at the 8-position acts as a metabolic soft spot blockade, preventing rapid oxidative metabolism commonly observed at unsubstituted cyclobutane rings. This structural modification, compared to the non-fluorinated 5-azaspiro[3.5]nonane scaffold, is projected to significantly reduce intrinsic clearance in human liver microsomes, a well-documented effect of strategic fluorination near metabolic sites [1]. The baseline non-fluorinated core is expected to have high clearance (>80% of hepatic blood flow), whereas the 8,8-difluoro version is predicted to exhibit moderate to low clearance (<50% hepatic blood flow). This is a supporting evidence inference, as direct microsomal data for this exact compound is not publicly available.

Metabolic Stability Microsomal Clearance CYP450 Fluorine Effect

Prioritized Application Scenarios for 8,8-Difluoro-5-azaspiro[3.5]nonane Based on Compound-Specific Evidence


Lead Optimization for CNS Targets Requiring High Passive Permeability

The predicted optimal LogD and pKa profile of 8,8-difluoro-5-azaspiro[3.5]nonane, inferred from its substitution pattern [1], makes it a prime candidate for CNS drug discovery programs focused on intracellular targets or those requiring rapid brain penetration. Its high Fsp3 also provides a safety advantage by minimizing promiscuous binding, a common liability with more planar CNS actives .

Exploration of Novel Composition-of-Matter in Underexploited Chemical Space

Strategic patent analysis identifies the 8,8-difluoro substitution as a less congested area in the azaspiro patent landscape [1]. This compound is therefore a high-value building block for pharmaceutical companies aiming to establish strong, novel intellectual property around TRPM8 antagonists or other CNS targets, offering a clear path to patentability over more heavily claimed 2- or 6-azaspiro regioisomers.

Improving Pharmacokinetics by Blocking Metabolic Soft Spots

The gem-difluoro group on the cyclobutane ring is a strategic pharmacophore for enhancing metabolic stability [1]. This compound is particularly suited for optimizing lead series where high in vivo clearance has been linked to oxidative metabolism of the parent 5-azaspiro[3.5]nonane core. Using this fluorinated building block can increase half-life and oral bioavailability without significantly adding molecular weight.

Scaffold-Hopping to Escape hERG and Polypharmacology Liabilities

The high fraction sp3 (Fsp3 >0.85) of this fully saturated scaffold provides a strong, class-level signal for lower off-target hit rates compared to aromatic amines [1]. For programs encountering hERG binding or kinase selectivity issues, replacing an aromatic core with the 8,8-difluoro-5-azaspiro[3.5]nonane motif is a rational scaffold-hopping approach to rescue lead series with selectivity problems.

Quote Request

Request a Quote for 8,8-Difluoro-5-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.